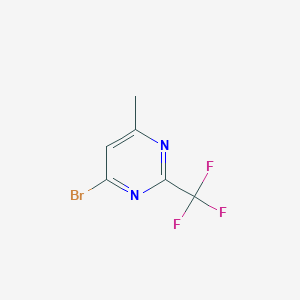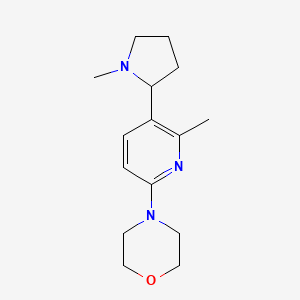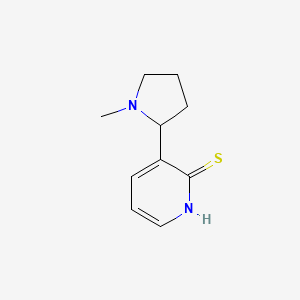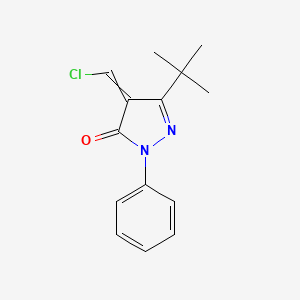
methyl (3R)-2-(2-chloroacetyl)-3,4-dihydro-1H-isoquinoline-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (3R)-2-(2-Chloracetyl)-3,4-dihydro-1H-isoquinolin-3-carboxylat ist eine chemische Verbindung mit einer komplexen Struktur, die eine Chloracetylgruppe und einen Isochinolinring umfasst.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Methyl (3R)-2-(2-Chloracetyl)-3,4-dihydro-1H-isoquinolin-3-carboxylat umfasst in der Regel mehrere Schritte, ausgehend von leicht verfügbaren Vorläufern. Eine gängige Methode beinhaltet die Reaktion von 3,4-Dihydroisochinolin mit Chloracetylchlorid in Gegenwart einer Base wie Triethylamin. Die Reaktion wird unter kontrollierten Temperaturbedingungen durchgeführt, um die selektive Bildung des gewünschten Produkts zu gewährleisten.
Industrielle Produktionsmethoden
In industrieller Umgebung kann die Produktion dieser Verbindung große Chargenreaktionen mit optimierten Bedingungen umfassen, um Ausbeute und Reinheit zu maximieren. Der Einsatz von kontinuierlichen Fließreaktoren und fortschrittlichen Reinigungsverfahren wie Chromatographie kann die Effizienz des Produktionsprozesses verbessern.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3R)-2-(2-chloroacetyl)-3,4-dihydro-1H-isoquinoline-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,4-dihydroisoquinoline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Reaktionstypen
Methyl (3R)-2-(2-Chloracetyl)-3,4-dihydro-1H-isoquinolin-3-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann zu entsprechenden Ketonen oder Carbonsäuren oxidiert werden.
Reduktion: Reduktionsreaktionen können die Chloracetylgruppe in eine Hydroxylgruppe umwandeln.
Substitution: Nucleophile Substitutionsreaktionen können das Chloratom durch andere funktionelle Gruppen ersetzen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) oder Natriumborhydrid (NaBH₄) werden typischerweise verwendet.
Substitution: Nucleophile wie Natriummethoxid (NaOMe) oder Kalium-tert-butoxid (KOtBu) können Substitutionsreaktionen erleichtern.
Wichtigste gebildete Produkte
Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. So kann die Oxidation beispielsweise Carbonsäuren ergeben, während die Reduktion Alkohole erzeugen kann.
Wissenschaftliche Forschungsanwendungen
Methyl (3R)-2-(2-Chloracetyl)-3,4-dihydro-1H-isoquinolin-3-carboxylat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Zwischenprodukt bei der Synthese komplexerer Moleküle verwendet.
Biologie: Die Verbindung kann in Studien zur Enzyminhibition und Protein-Protein-Wechselwirkungen verwendet werden.
Industrie: Es kann bei der Herstellung von Spezialchemikalien und -materialien verwendet werden.
Wirkmechanismus
Der Wirkmechanismus von Methyl (3R)-2-(2-Chloracetyl)-3,4-dihydro-1H-isoquinolin-3-carboxylat beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Chloracetylgruppe kann kovalente Bindungen mit nucleophilen Stellen an Proteinen bilden, was zu einer Inhibition oder Modulation ihrer Aktivität führt. Diese Wechselwirkung kann verschiedene zelluläre Signalwege und biologische Prozesse beeinflussen.
Wirkmechanismus
The mechanism of action of methyl (3R)-2-(2-chloroacetyl)-3,4-dihydro-1H-isoquinoline-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways and biological processes.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Methyl (3R)-2-(2-Bromacetyl)-3,4-dihydro-1H-isoquinolin-3-carboxylat
- Methyl (3R)-2-(2-Fluoracetyl)-3,4-dihydro-1H-isoquinolin-3-carboxylat
- Methyl (3R)-2-(2-Iodacetyl)-3,4-dihydro-1H-isoquinolin-3-carboxylat
Einzigartigkeit
Methyl (3R)-2-(2-Chloracetyl)-3,4-dihydro-1H-isoquinolin-3-carboxylat ist aufgrund des Vorhandenseins der Chloracetylgruppe einzigartig, die im Vergleich zu seinen Analogen mit verschiedenen Halogen-Substituenten eine unterschiedliche Reaktivität und biologische Aktivität verleiht. Diese Einzigartigkeit macht es zu einer wertvollen Verbindung für spezifische Anwendungen in Forschung und Industrie.
Eigenschaften
Molekularformel |
C13H14ClNO3 |
|---|---|
Molekulargewicht |
267.71 g/mol |
IUPAC-Name |
methyl (3R)-2-(2-chloroacetyl)-3,4-dihydro-1H-isoquinoline-3-carboxylate |
InChI |
InChI=1S/C13H14ClNO3/c1-18-13(17)11-6-9-4-2-3-5-10(9)8-15(11)12(16)7-14/h2-5,11H,6-8H2,1H3/t11-/m1/s1 |
InChI-Schlüssel |
YOYAEGIJBAENNO-LLVKDONJSA-N |
Isomerische SMILES |
COC(=O)[C@H]1CC2=CC=CC=C2CN1C(=O)CCl |
Kanonische SMILES |
COC(=O)C1CC2=CC=CC=C2CN1C(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[2-(2,4-Dichlorophenyl)-2-prop-2-enoxyethyl]imidazole;sulfate](/img/structure/B11816095.png)




![1-[2-(4-Chloro-phenyl)-vinyl]-3,5-diMethoxy-benzene](/img/structure/B11816119.png)
![(2R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3-phenylpyrrolidine-1-carboxylic acid](/img/structure/B11816121.png)


![8-O-tert-butyl 6-O-ethyl 6-azaspiro[3.4]octane-6,8-dicarboxylate](/img/structure/B11816139.png)

